molecular formula C15H25NO B8182617 (3-Tert-butyl-2-propoxy-benzyl)-methyl-amine

(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine

Cat. No.: B8182617
M. Wt: 235.36 g/mol
InChI Key: CBFPGJSSKWSNEG-UHFFFAOYSA-N
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Description

(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine is an organic compound that features a benzylamine structure with a tert-butyl group at the third position and a propoxy group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-2-propoxy-benzyl)-methyl-amine typically involves multi-step organic reactions. One common method starts with the alkylation of 3-tert-butylphenol with propyl bromide to introduce the propoxy group. This is followed by a Friedel-Crafts alkylation to attach the benzyl group. The final step involves the reductive amination of the benzyl group with methylamine under catalytic hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or alkyl halides are used for nucleophilic substitution.

Major Products

    Oxidation: Produces quinones or oxides.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted benzyl derivatives.

Scientific Research Applications

(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Tert-butyl-2-propoxy-benzyl)-methyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Tert-butyl-2-methoxy-benzyl)-methyl-amine
  • (3-Tert-butyl-2-ethoxy-benzyl)-methyl-amine
  • (3-Tert-butyl-2-butoxy-benzyl)-methyl-amine

Uniqueness

(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine is unique due to the specific combination of tert-butyl and propoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

1-(3-tert-butyl-2-propoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-6-10-17-14-12(11-16-5)8-7-9-13(14)15(2,3)4/h7-9,16H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFPGJSSKWSNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1C(C)(C)C)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-tert-Butyl-2-propoxy-benzaldehyde (1.15 g, 5.21 mmol) was dissolved in anhydrous methanol (25 ml). Methylamine (2.00 ml of 33% solution in ethanol, 16.1 mmol) was added and the reaction was stirred for 3 h. The solution was concentrated to a yellow oil and then dissolved in anhydrous methanol (25 ml). Sodium borohydride (198 mg, 5.23 mmol) was added and the mixture was stirred overnight at room temperature. Water (10 ml) was added and the solution was concentrated. Sodium hydroxide (30 ml, 1N) was added and the aqueous layer was extracted with ethyl acetate (3×50 ml). Combined organic layers were dried over MgSO4, filtered and concentrated to afford (3-tert-butyl-2-propoxy-benzyl)-methyl-amine (1.18 g, 96%) as a clear oil: 1H NMR (400 MHz, DMSO-d6) δ 7.28 (d, J=8.0 Hz, 1H), 7.15 (d, J=8.0 Hz, 1H), 6.97 (y J=8.0, y1H), 3.79 (t, J=4.0 Hz, 2H), 3.61 (s, 2H), 2.28 (s, 3H), 1.80-1.75 (m, 2H), 1.33 (s, 9H), 1.03 (t, J=8.0 Hz, 3H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

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